molecular formula C9H11NO4 B13944454 Methyl 2-amino-3-hydroxy-5-methoxybenzoate

Methyl 2-amino-3-hydroxy-5-methoxybenzoate

Cat. No.: B13944454
M. Wt: 197.19 g/mol
InChI Key: ASUPDVFMFXKFHM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-5-methoxybenzoate typically involves the esterification of 2-amino-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-hydroxy-5-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 2-amino-3-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5/h3-4,11H,10H2,1-2H3

InChI Key

ASUPDVFMFXKFHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)N)C(=O)OC

Origin of Product

United States

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